Phosphorus trifluoride

Catalog No.
S1507176
CAS No.
13659-65-9
M.F
F3P
M. Wt
87.968971 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphorus trifluoride

CAS Number

13659-65-9

Product Name

Phosphorus trifluoride

IUPAC Name

trifluorophosphane

Molecular Formula

F3P

Molecular Weight

87.968971 g/mol

InChI

InChI=1S/F3P/c1-4(2)3

InChI Key

WKFBZNUBXWCCHG-UHFFFAOYSA-N

SMILES

FP(F)F

Synonyms

trifluorophosphine

Canonical SMILES

FP(F)F

Description

The exact mass of the compound Phosphorus trifluoride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Phosphines - Supplementary Records. It belongs to the ontological category of phosphorus halide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Compressed Gas;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Coordination Chemistry:

  • PF3 acts as a ligand, a molecule that binds to a central metal atom in a coordination complex. Its ability to form strong bonds with metals makes it useful for studying the electronic structure and reactivity of these complexes.
  • PF3 is isoelectronic (has the same number of electrons) with carbon monoxide (CO), leading to similar bonding characteristics. This allows researchers to compare and contrast the behavior of these two ligands in coordination complexes. Source: [Phosphorus trifluoride - Wikipedia: ]

Material Science:

  • PF3 is used in the chemical vapor deposition (CVD) process to create thin films of various materials, including semiconductors and insulators. These films have potential applications in electronics, solar cells, and other technologies. Source: [Phosphorus trifluoride - American Elements]

Fluorine Chemistry:

  • PF3 serves as a starting material for the synthesis of other fluorine-containing compounds. These compounds are valuable tools in various areas of research, such as organic chemistry and medicinal chemistry. Source: [Phosphorus trifluoride - National Center for Biotechnology Information: ]

Spectroscopy:

  • PF3 exhibits characteristic peaks in various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These techniques allow researchers to study the structure and dynamics of molecules containing phosphorus atoms. Source: [Phosphorus trifluoride - Sigma-Aldrich]

Phosphorus trifluoride, with the chemical formula PF₃, is a colorless and odorless gas that is highly toxic. It has a molecular weight of approximately 87.97 g/mol and exhibits a bond angle of about 96.3° between its fluorine atoms and phosphorus atom. The compound is known for its ability to bind strongly with iron in hemoglobin, thereby inhibiting oxygen transport in the blood, similar to carbon monoxide . Phosphorus trifluoride hydrolyzes slowly when exposed to water, especially under alkaline conditions, but does not react with glass unless at elevated temperatures .

, particularly as a ligand in coordination complexes. It can react with Lewis bases, such as ammonia, to form addition products. Additionally, it can undergo oxidation when treated with agents like bromine or potassium permanganate . Notably, phosphorus trifluoride can also react with primary amines to produce alkylaminodifluorophosphines .

The following reactions illustrate its reactivity:

  • Hydrolysis: PF₃ + H₂O → Products (slow reaction)
  • Oxidation: PF₃ + Br₂ → Oxidized phosphorus compound
  • Reactions with amines: PF₃ + RNH₂ → RNH·PF₂ (where R is an alkyl group)

The biological activity of phosphorus trifluoride is primarily related to its toxicity. It binds to iron in hemoglobin, preventing oxygen from being transported in the bloodstream. This mechanism is analogous to that of carbon monoxide, making phosphorus trifluoride highly hazardous for inhalation or exposure . Its toxicity levels are comparable to phosgene, necessitating strict safety precautions during handling and use .

Phosphorus trifluoride is typically synthesized through halogen exchange reactions involving phosphorus trichloride (PCl₃) and various fluorides such as hydrogen fluoride (HF), calcium fluoride (CaF₂), or antimony trifluoride (SbF₃). The general reaction can be represented as follows:

PCl3+HFPF3+HCl\text{PCl}_3+\text{HF}\rightarrow \text{PF}_3+\text{HCl}

This method allows for the efficient production of phosphorus trifluoride under controlled conditions .

Phosphorus trifluoride serves several important roles in chemistry:

  • Ligand in Metal Complexes: It acts as a strong π-acceptor ligand for transition metals. Complexes such as Pd(PF₃)₄ and Ni(PF₃)₄ are notable examples where phosphorus trifluoride replaces carbon monoxide in metal coordination chemistry .
  • Chemical Synthesis: It is utilized in the synthesis of various organophosphorus compounds and can facilitate reactions involving fluorinated species .
  • Research Tool: Due to its unique properties, phosphorus trifluoride is often used in research settings to study reaction mechanisms and coordination chemistry.

Interaction studies involving phosphorus trifluoride focus on its behavior with other chemical species. For instance, it has been shown to form stable complexes with transition metals and can interact with small molecules like hydrogen sulfide and sulfur dioxide under high-pressure conditions . These studies are crucial for understanding the reactivity patterns of phosphorus trifluoride and its potential applications in synthetic chemistry.

Phosphorus trifluoride shares similarities with other phosphorus halides and fluorides. Here is a comparison highlighting its uniqueness:

CompoundChemical FormulaToxicity LevelLigand Properties
Phosphorus TrichloridePCl₃ModerateWeak π-acceptor
Phosphorus PentafluoridePF₅HighStrong π-acceptor
Phosphorus OxyfluoridePOF₃ModerateModerate π-acceptor
Phosphorus TrifluoridePF₃Very HighStrong π-acceptor

Phosphorus trifluoride stands out due to its high toxicity and strong ligand capabilities compared to other phosphorus compounds. Its ability to form stable complexes where carbon monoxide derivatives do not exist further emphasizes its unique position in coordination chemistry .

Phosphorus trifluoride exhibits a trigonal pyramidal molecular geometry with the phosphorus atom at the center surrounded by three fluorine atoms. The F-P-F bond angle is approximately 96.3°, which deviates from the ideal tetrahedral angle due to the presence of a lone pair of electrons on the phosphorus atom. This molecular arrangement gives rise to a dipole moment and influences its reactivity patterns.

Physical Properties

Phosphorus trifluoride exists as a gas at standard temperature and pressure, with distinctive physical characteristics that enable its industrial applications.

PropertyValueReference
Molecular Weight87.97 g/mol
Melting Point-151.5°C (-152°C)
Boiling Point-101.38°C
Density (gas)3.907 g/L
Critical Temperature-2.05°C
Critical Pressure42.69 atm (4.33 MPa)
Standard Enthalpy of Formation-958.44 kJ/mol
Standard Entropy273.06 J/mol·K

The compound displays interesting thermodynamic properties, with a gaseous standard enthalpy of formation of -945 kJ/mol (-226 kcal/mol). Its nuclear magnetic resonance characteristics show the phosphorus atom having a chemical shift of 97 ppm (downfield of H₃PO₄).

Chemical Reactivity

Phosphorus trifluoride demonstrates selective reactivity patterns that distinguish it from other phosphorus trihalides. It hydrolyzes slowly, particularly at high pH, but shows less hydrolytic sensitivity than phosphorus trichloride. Unlike many fluorine compounds, it does not attack glass except at elevated temperatures, and anhydrous potassium hydroxide can be used to dry it with minimal loss.

With hot metals, PF₃ forms phosphides and fluorides, while it creates addition products (adducts) with Lewis bases such as ammonia. Oxidizing agents like bromine or potassium permanganate readily oxidize PF₃.

Lewis Structure and Bonding

The Lewis structure of PF₃ reveals key insights into its bonding behavior and electronic distribution:

  • Phosphorus (P) serves as the central atom surrounded by three Fluorine (F) atoms
  • Phosphorus contributes 5 valence electrons, while each Fluorine contributes 7, totaling 26 valence electrons
  • Three bonding pairs form covalent bonds between Phosphorus and the Fluorine atoms
  • The remaining 20 electrons complete the octets of the Fluorine atoms (6 electrons around each)
  • Two electrons remain as a lone pair on the Phosphorus atom

This electronic arrangement explains PF₃'s strong π-acceptor properties and its ability to act as a ligand in metal complexes, paralleling carbon monoxide in metal carbonyls.

Oxidation Pathways: Fluoride-Catalyzed Conversion to Phosphorus(V) Compounds

Phosphorus trifluoride undergoes oxidation to phosphorus(V) species under fluoride-catalyzed conditions. A pivotal study demonstrated that PF₃ reacts with oxalyl chloride (C₂O₂Cl₂) and potassium fluoride (KF) to yield fluorinated phosphorus(V) compounds such as R₃PF₂, R₂PF₃, and RPF₄ [3]. This deoxygenative fluorination (DOF) mechanism bypasses traditional routes requiring hazardous fluorinating agents like xenon difluoride (XeF₂). The reaction proceeds via sequential substitution of oxygen atoms in phosphine oxides (R₃P=O) with fluoride ions, facilitated by KF’s nucleophilic character [3].

The catalytic role of fluoride ions is critical in stabilizing intermediate species. For instance, PF₃ reacts with fluorine donors such as PF₅ to form PF₄⁻ intermediates, as observed in gas-phase studies [7]. This pathway involves nucleophilic attack by F⁻ on PF₃, generating PF₄⁻, which subsequently participates in redox equilibria to yield PF₅ or other P(V) derivatives [7]. Density functional theory (DFT) calculations corroborate the thermodynamic feasibility of these steps, highlighting the lower activation energy for fluoride transfer compared to direct fluorination [3].

A notable example is the synthesis of hexafluorophosphate (PF₆⁻) salts, where PF₃ serves as a precursor. The reaction of PF₃ with excess KF under oxidative conditions produces PF₆⁻ via intermediate PF₅, which is stabilized by fluoride coordination [3]. Such transformations underscore PF₃’s utility in generating stable, high-valent phosphorus fluorides for applications in electrolyte salts and catalysis.

Nucleophilic Reactions: Anion-Molecule Interactions in Gas Phase

In the gas phase, PF₃ exhibits rich anion-molecule reactivity, particularly with fluoride ions. Mass spectrometry and computational studies reveal that PF₃ reacts with F⁻ to form PF₄⁻ through a nucleophilic substitution mechanism [7]. The reaction follows a bimolecular collision model, where F⁻ attacks the phosphorus center, displacing a fluoride ion and forming a transient pentacoordinate intermediate [7]. This intermediate rapidly loses a fluoride ion to yield PF₄⁻, as shown in the equation:

$$
\text{PF}3 + \text{F}^- \rightarrow \text{PF}4^- \rightarrow \text{PF}_3 + \text{F}^-
$$

The gas-phase reactivity of PF₃ extends to other nucleophiles, such as hydroxide (OH⁻) and amide (NH₂⁻) ions. For example, PF₃ reacts with OH⁻ to form POF₃⁻ via a similar substitution mechanism, albeit with higher activation energy due to the stronger P–F bond [5]. These interactions are highly dependent on the nucleophile’s basicity and the solvent-free environment, which eliminates competing solvation effects [5].

A kinetic study using ion trap mass spectrometry demonstrated that PF₃’s nucleophilic substitution rates correlate with the leaving group’s ability. Fluoride ions, being poor leaving groups, result in slower substitution compared to chloride or bromide ions in analogous phosphorus trihalides [5]. This kinetic behavior underscores the influence of electronegativity and bond strength on PF₃’s gas-phase reactivity.

Lewis Acid/Base Interactions: Adduct Formation with Ammonia and Related Bases

Phosphorus trifluoride acts as a Lewis acid, forming stable adducts with Lewis bases such as ammonia (NH₃) and tertiary phosphines (PR₃). The coordination chemistry of PF₃ parallels that of carbon monoxide (CO), with both ligands exhibiting strong π-acceptor properties [1]. For instance, PF₃ reacts with ammonia to form the adduct NH₃·PF₃, where the lone pair on nitrogen donates into the vacant phosphorus d-orbital [1]. The stability of such adducts is attributed to synergistic σ-donation and π-backbonding, which strengthen the P–N bond [8].

The structural features of PF₃ adducts have been characterized using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. In the complex trans-[(Cy₃P)₂PtF(PF₃)][PF₆], PF₃ coordinates to platinum(II) in a square-planar geometry, with a Pt–P bond length of 2.112 Å [4]. This configuration highlights PF₃’s ability to stabilize low-oxidation-state metals, akin to CO in metal carbonyls [4]. Comparative studies with CO derivatives reveal that PF₃ adducts are often more thermally stable, as seen in Pd(PF₃)₄, which lacks a CO analogue [1].

The basicity of the Lewis base significantly influences adduct stability. For example, PF₃ forms weaker adducts with weaker bases like water compared to ammonia, due to reduced σ-donation capacity [1]. This trend is consistent with the Hard-Soft Acid-Base (HSAB) principle, where PF₃ (a soft acid) preferentially binds to soft bases such as phosphines over hard bases like hydroxide [8].

XLogP3

1.6

UNII

496073DYBF

GHS Hazard Statements

Aggregated GHS information provided by 122 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H280 (96.72%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (96.72%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Compressed Gas;Corrosive;Acute Toxic

Other CAS

7783-55-3

Wikipedia

Phosphorus trifluoride

General Manufacturing Information

Phosphorous trifluoride: ACTIVE

Dates

Modify: 2023-07-17

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